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Abstract

Variacin is a potent, heat-stable, lanthionine-containing bacteriocin produced by the food-
grade bacterium Kocuria varians (formerly Micrococcus varians). Its broad-spectrum activity
against Gram-positive bacteria, including food spoilage organisms and pathogens, makes it a
promising candidate for development as a natural food preservative. This document provides
detailed application notes and protocols for the development of a food-grade fermentation and
downstream processing workflow for Variacin production. The protocols cover upstream
fermentation optimization, downstream recovery and purification, and bioactivity quantification.

Introduction to Variacin

Variacin is a Class | bacteriocin, specifically a lantibiotic, characterized by the presence of
unusual thioether amino acids such as lanthionine and -methyllanthionine.[1][2] These
structural features contribute to its remarkable stability across a wide range of pH (2 to 10) and
high temperatures, including autoclave conditions (121°C for 15 minutes).[3] Produced by
Kocuria varians, a bacterium isolated from fermented meats, Variacin exhibits strong inhibitory
activity against a host of Gram-positive bacteria, including problematic foodborne pathogens
like Listeria monocytogenes and spore-forming bacteria such as Bacillus cereus.[1][4] Its
natural origin and robust characteristics make it an attractive alternative to chemical
preservatives in the food industry.
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The development of a commercially viable Variacin product hinges on an optimized and
scalable food-grade fermentation and purification process. The following protocols are
designed to guide researchers through the key stages of this process, from culture optimization
to the preparation of a stable, active Variacin powder.

Data Presentation: Fermentation and Purification
Parameters

The following tables summarize the key quantitative data for the Variacin production process.

Table 1. Food-Grade Fermentation Medium Composition

Component Concentration Purpose

. . . Primary source of nutrients
Reconstituted Skim Milk 1.5% (w/v)

(lactose, casein)

Source of nitrogen, vitamins,
Food-Grade Yeast Extract 1.5% (w/v)

and growth factors

Sterile, Deionized Water to 100% Solvent

Table 2: Optimized Fermentation Parameters for Kocuria varians

Parameter Recommended Setpoint Range for Optimization
Temperature 30°C 28 -37°C
Initial pH 7.0 6.5-75
) Controlled at 30% air
Dissolved Oxygen (DO) ] 10 - 50%
saturation
Agitation Speed 200 rpm 150 - 300 rpm
] 1.0 vwm (volume air/volume
Aeration Rate 0.5-1.5vvm

medium/min)
Fermentation Time 18 - 24 hours -
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Table 3: Downstream Processing Parameters

Process Step Key Parameter Recommended Value
Bactofugation Centrifugal Force 9,000 - 10,000x g
Temperature 55-60°C
Residence Time < 1 second
Vacuum Evaporation Temperature <40°C
Vacuum Level As required to achieve boiling
at < 40°C
Spray-Drying Inlet Air Temperature 160°C
Outlet Air Temperature 80 - 90°C

Dependent on lab-scale spray-
Feed Flow Rate o
dryer specifications

Table 4: Variacin Activity Quantification Parameters

Parameter Description

Listeria monocytogenes ATCC 19115 or Bacillus
cereus ATCC 10987

Indicator Strain

Brain Heart Infusion (BHI) Agar for L.

Growth Medium monocytogenes; Tryptic Soy Agar (TSA) for B.
cereus
Assay Method Agar Well Diffusion Assay

Reciprocal of the highest serial two-fold dilution

Activity Unit (AU/mL)

showing a clear zone of inhibition

Experimental Protocols

Upstream Processing: Fermentation of Kocuria varians
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This protocol details the steps for the production of Variacin in a controlled laboratory

fermenter.

3.1.1 Materials

Kocuria varians starter culture

Reconstituted Skim Milk powder

Food-grade Yeast Extract powder[5]

Sterile, deionized water

1M NaOH and 1M HCI for pH adjustment

Laboratory fermenter (e.g., 5 L capacity) with temperature, pH, and dissolved oxygen (DO)
control

Autoclave

Shaking incubator

3.1.2 Protocol

Prepare the Fermentation Medium: For a 4 L working volume in a 5 L fermenter, weigh 60 g
of reconstituted skim milk powder and 60 g of food-grade yeast extract. Dissolve in
approximately 3.5 L of deionized water. Adjust the final volume to 4 L.

Sterilize the Fermenter: Prepare and calibrate the pH and DO probes according to the
manufacturer's instructions. Assemble the fermenter and sterilize the vessel containing the
medium by autoclaving at 121°C for 20 minutes.

Prepare the Inoculum: From a stock culture, inoculate 100 mL of the sterile fermentation
medium in a 250 mL flask. Incubate at 30°C in a shaking incubator at 200 rpm for 18 hours.

Inoculate the Fermenter: Aseptically transfer the 100 mL inoculum to the 4 L of sterile
medium in the fermenter (a 2.5% v/v inoculum).
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o Set Fermentation Parameters:

o

Temperature: 30°C

[¢]

pH: Control at 7.0 using automated addition of 1M NaOH and 1M HCI.

[¢]

Agitation: 200 rpm

[e]

Aeration: 1.0 vvm sterile, filtered air.

o

DO: Set the controller to maintain a dissolved oxygen level of 30% of air saturation by
cascading agitation and/or aeration rate.

e Monitor Fermentation: Allow the fermentation to proceed for 18-24 hours. Monitor cell growth
by taking samples aseptically and measuring the optical density at 600 nm (OD600).

e Harvest the Culture: After the fermentation period, proceed immediately to downstream
processing.

Downstream Processing: Recovery and Formulation of
Variacin

This protocol describes the recovery of Variacin from the fermentation broth and its formulation
into a stable powder.

3.2.1 Materials

High-speed centrifuge with a rotor capable of >10,000 x g

Rotary evaporator or other laboratory-scale vacuum evaporation system

Laboratory-scale spray-dryer

Sterile containers for collection

3.2.2 Protocol

e Cell Removal (Bactofugation):
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o Heat the harvested fermentation broth to 55-60°C.
o Centrifuge the broth at 9,000 x g for 15 minutes to pellet the Kocuria varians cells.

o Carefully decant and collect the supernatant, which contains the soluble Variacin. This is
the cell-free supernatant (CFS).

e Concentration (Vacuum Evaporation):

o

Transfer the CFS to the rotary evaporator.

[¢]

Set the water bath temperature to 40°C.

o

Apply a vacuum to reduce the pressure and induce boiling at a low temperature.[6]

[e]

Continue evaporation until the volume is reduced by a factor of 10 (e.g., from 4 L to 400
mL). This is the Variacin concentrate.

e Drying (Spray-Drying):

o Pre-heat the spray-dryer to the desired operating conditions. A typical starting point for
bacteriocins is an inlet temperature of 160°C and an outlet temperature of 80-90°C.[7]

o Pump the Variacin concentrate through the atomizer of the spray-dryer.

o The hot air will flash-evaporate the water, leaving a fine powder of Variacin and media
components.

o Collect the dried powder from the cyclone collector.

o Storage: Store the resulting Variacin powder in an airtight, sterile container at 4°C.

Quantification of Variacin Activity: Agar Well Diffusion
Assay

This protocol provides a method to determine the biological activity of the produced Variacin.

3.3.1 Materials
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« Indicator strain: Listeria monocytogenes ATCC 19115 or Bacillus cereus ATCC 10987
o Appropriate growth medium (BHI for Listeria, TSA for Bacillus)

 Sterile Petri dishes

 Sterile swabs

» Sterile cork borer or pipette tip (4-6 mm diameter)

¢ Microcentrifuge tubes

 Sterile phosphate buffer (50 mM, pH 7.0)

» Variacin samples (CFS, concentrate, or reconstituted powder)

3.3.2 Protocol

e Prepare Indicator Lawn: Grow the indicator strain in the appropriate broth overnight at 37°C.
Spread-plate 100 pL of the overnight culture onto the surface of an agar plate to create a
uniform lawn. Allow the plate to dry for 15-20 minutes in a laminar flow hood.

e Prepare Variacin Dilutions: Create a two-fold serial dilution of the Variacin sample in sterile
phosphate buffer. For the dried powder, first reconstitute it in the buffer to its original
concentration before dilution.

o Perform the Assay:
o Aseptically punch wells into the agar plate using a sterile cork borer.
o Pipette a fixed volume (e.g., 50 uL) of each Variacin dilution into a separate well.
o Include a negative control well with only the sterile phosphate buffer.

 Incubate: Incubate the plates overnight at 37°C.

e Measure and Calculate Activity:

o Measure the diameter of the clear zones of inhibition around the wells.
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o The activity in Arbitrary Units per milliliter (AU/mL) is calculated as the reciprocal of the
highest dilution that results in a clear zone of inhibition.[1]

o Formula: AU/mL = (1 / Highest dilution factor with inhibition) x (1000 pL / volume added to
well in pL)

Mandatory Visualizations

// Nodes Inoculum [label="Inoculum Preparation\n(Kocuria varians)", fillcolor="#F1F3F4",
fontcolor="#202124"]; Fermenter [label="Fermentation\n(30°C, pH 7.0, 30% DO)",
fillcolor="#FBBCO05", fontcolor="#202124"]; Harvest [label="Harvest Culture Broth",
fillcolor="#F1F3F4", fontcolor="#202124"]; Bactofugation [label="Bactofugation\n(Cell
Removal)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Supernatant [label="Cell-Free
Supernatant\n(Contains Variacin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporation
[label="Vacuum Evaporation\n(Concentration)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Concentrate [label="Variacin Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"];
SprayDry [label="Spray-Drying", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct
[label="Variacin Powder", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124",
style="filled, dashed"];

// Edges Inoculum -> Fermenter [label="Inoculation"]; Fermenter -> Harvest; Harvest ->
Bactofugation; Bactofugation -> Supernatant; Supernatant -> Evaporation; Evaporation ->
Concentrate; Concentrate -> SprayDry; SprayDry -> FinalProduct; } enddot Caption: Workflow
for the production of food-grade Variacin powder.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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